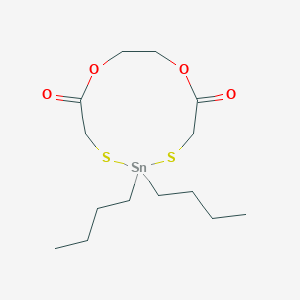
8,8-Dibutyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Dibutyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione is a complex organotin compound It is characterized by the presence of both oxygen and sulfur atoms in its cyclic structure, along with a tin atom
Méthodes De Préparation
The synthesis of 8,8-Dibutyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione typically involves the reaction of dibutyltin oxide with a dithiol and a diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
8,8-Dibutyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different organotin species.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Studies have explored its potential as an antimicrobial agent.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems.
Industry: It is used in the production of polymers and as a stabilizer in PVC.
Mécanisme D'action
The mechanism of action of 8,8-Dibutyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione involves its interaction with various molecular targets. The tin atom can coordinate with different ligands, affecting the compound’s reactivity and stability. The oxygen and sulfur atoms in the ring structure also play a crucial role in its chemical behavior .
Comparaison Avec Des Composés Similaires
Similar compounds include:
1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dioctyl-: This compound has longer alkyl chains, which can affect its solubility and reactivity.
1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dimethyl-:
Propriétés
Numéro CAS |
13468-00-3 |
|---|---|
Formule moléculaire |
C14H26O4S2Sn |
Poids moléculaire |
441.2 g/mol |
Nom IUPAC |
5,5-dibutyl-1,9-dioxa-4,6-dithia-5-stannacycloundecane-2,8-dione |
InChI |
InChI=1S/C6H10O4S2.2C4H9.Sn/c7-5(3-11)9-1-2-10-6(8)4-12;2*1-3-4-2;/h11-12H,1-4H2;2*1,3-4H2,2H3;/q;;;+2/p-2 |
Clé InChI |
OQPYRRNNMIEEPM-UHFFFAOYSA-L |
SMILES |
CCCC[Sn]1(SCC(=O)OCCOC(=O)CS1)CCCC |
SMILES canonique |
CCCC[Sn+2]CCCC.C(COC(=O)C[S-])OC(=O)C[S-] |
Key on ui other cas no. |
13468-00-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















